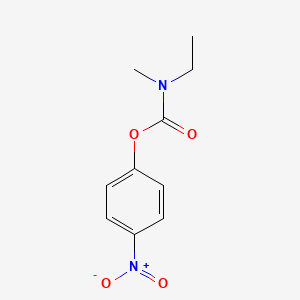

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

Description

BenchChem offers high-quality N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-nitrophenyl) N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-11(2)10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXHDTIKCTZVEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675893 | |

| Record name | 4-Nitrophenyl ethyl(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90870-20-5 | |

| Record name | 4-Nitrophenyl ethyl(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate as a Cholinesterase Inhibitor

This guide provides a detailed exploration of the mechanism of action for N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, a compound belonging to the carbamate class of cholinesterase inhibitors. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding of its molecular interactions, kinetic behavior, and the experimental methodologies used for its characterization.

Introduction: The Role of Carbamates in Neuromodulation

Carbamates are a significant class of compounds that modulate the activity of the nervous system by inhibiting cholinesterases, the enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] By impeding the breakdown of acetylcholine, these inhibitors effectively increase its concentration in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This property has led to their use in various applications, from therapeutics for neurodegenerative diseases like Alzheimer's to insecticides.[3][4] N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is a specific N,N-disubstituted carbamate whose mechanism of action aligns with the general principles of this class, yet is dictated by its unique structural features.

The Molecular Target: Acetylcholinesterase (AChE)

The primary target of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is acetylcholinesterase (AChE), a serine hydrolase critical for terminating nerve impulses at cholinergic synapses.[3] The enzyme possesses a deep and narrow active site gorge, at the base of which lies the catalytic triad composed of Serine, Histidine, and Glutamate residues.

The Inhibitory Mechanism: A Step-by-Step Breakdown

The inhibition of AChE by N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is a multi-step process involving the formation of a transient covalent bond. This is often referred to as a "pseudo-irreversible" inhibition due to the slow rate of enzyme reactivation.[5]

Initial Binding and Formation of the Michaelis Complex

The inhibitor first docks into the active site gorge of AChE to form a non-covalent Michaelis-like complex. The orientation and affinity of the inhibitor within the gorge are governed by a series of interactions with specific amino acid residues. Computational docking studies of "4-nitrophenyl ethyl(methyl)carbamate" suggest a binding affinity (ΔG) of approximately -8.2 kcal/mol.[5] Key interactions include:

-

π-π stacking: The aromatic 4-nitrophenyl ring of the inhibitor is thought to engage in π-π stacking interactions with the indole ring of Tryptophan (Trp86) in the anionic subsite of the AChE active site.[5]

-

Hydrogen bonding: The carbonyl oxygen of the carbamate moiety can form a hydrogen bond with the hydroxyl group of the catalytic Serine (Ser203).[5]

Covalent Modification: The Carbamylation Reaction

Following initial binding, a nucleophilic attack by the catalytic Ser203 on the carbonyl carbon of the carbamate occurs. This results in the formation of a tetrahedral intermediate, which then collapses, leading to the carbamylation of the serine residue and the release of the 4-nitrophenolate leaving group. This covalent modification renders the enzyme inactive as the catalytic serine is now blocked.

Decarbamylation: The Slow Reactivation Step

Visualizing the Mechanism of Action

The following diagrams illustrate the key steps in the inhibition of acetylcholinesterase by N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate.

Caption: The three-step process of AChE inhibition by the carbamate.

Caption: Key interactions within the AChE active site.

Kinetic Profile and Selectivity

While specific kinetic data for N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate remains to be published, the inhibitory potency of carbamates is typically quantified by their IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. For context, a range of N,N-disubstituted O-aromatic carbamates have been reported with IC₅₀ values against AChE in the micromolar range.

Another important aspect of a cholinesterase inhibitor's profile is its selectivity for AChE over butyrylcholinesterase (BChE), another cholinesterase found in the body. The structural differences in the active site gorges of AChE and BChE can be exploited to design selective inhibitors. Generally, N,N-disubstituted carbamates can exhibit varying degrees of selectivity depending on the nature of the substituents.

Table 1: Comparative IC₅₀ Values of Selected N,N-Disubstituted Carbamates against Cholinesterases

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | 38.98 | 51.38 | |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | 53.79 | 1.60 | |

| Rivastigmine (a therapeutic N-ethyl-N-methylcarbamate) | ~1-5 | ~20 | [3] |

Note: Data for N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is not available in the cited literature.

Experimental Protocols for Mechanistic Elucidation

The following outlines a standard experimental workflow for characterizing the inhibitory mechanism of a carbamate like N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate.

Determination of IC₅₀ using the Ellman's Method

The Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring cholinesterase activity.

Principle: Acetylthiocholine is used as a substrate for AChE. The hydrolysis of acetylthiocholine produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to the AChE activity and can be monitored spectrophotometrically at 412 nm.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

DTNB solution (in phosphate buffer).

-

Acetylthiocholine iodide (ATCI) solution (in phosphate buffer).

-

AChE enzyme solution (from a source like electric eel or human recombinant).

-

Inhibitor stock solution (N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate dissolved in a suitable solvent like DMSO).

-

-

Assay Procedure (in a 96-well plate):

-

Add phosphate buffer to each well.

-

Add a series of dilutions of the inhibitor solution to the test wells. Add solvent vehicle to control wells.

-

Add the AChE enzyme solution to all wells and pre-incubate for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the DTNB and ATCI solutions to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.

-

Caption: Experimental workflow for IC₅₀ determination.

Conclusion

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate exerts its biological effect through the pseudo-irreversible inhibition of acetylcholinesterase. This process is initiated by the formation of a non-covalent complex within the enzyme's active site gorge, driven by specific molecular interactions. The subsequent carbamylation of the catalytic serine residue leads to enzyme inactivation. The slow rate of decarbamylation ensures a sustained inhibitory effect. While the precise kinetic parameters for this particular compound require further experimental investigation, the established methodologies provide a clear path for their determination. A thorough understanding of this mechanism is paramount for the rational design and development of novel carbamate-based therapeutics and scientific tools.

References

-

Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]

- Komersová, A., Komers, K., & Čegan, A. (2007). In vitro Inhibition of Cholinesterases by Carbamates--A Kinetic Study.

-

Musilek, K., Holas, O., Kuca, K., Jun, D., Dohnal, V., & Dolezal, M. (2007). Novel cholinesterase inhibitors based on O-aromatic N,N-disubstituted carbamates and thiocarbamates. Molecules, 12(2), 217–231. [Link]

- Nachon, F., Brazzolotto, X., Trovaslet, M., & Masson, P. (2013). Progress in the search for reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents. Chemico-biological interactions, 206(2), 240–250.

- Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 155(3), 219–229.

- Sok, D. E., Kim, S. Y., Kim, Y. B., & Lee, D. H. (2001). Inhibition of acetylcholinesterase by a series of novel carbamates. Journal of medicinal chemistry, 44(13), 2095–2103.

- Taylor, P., & Radic, Z. (1994). The cholinesterases: from genes to proteins. Annual review of pharmacology and toxicology, 34, 281–320.

- Worek, F., Thiermann, H., & Szinicz, L. (2004). Kinetic analysis of inhibition and reactivation of human acetylcholinesterase inhibited by different organophosphorus compounds. Journal of applied toxicology, 24(2), 123–129.

- Zhang, X., & Tang, X. C. (2006). Huperzine A and ZT-1: novel and promising acetylcholinesterase inhibitors. Drug development research, 67(3), 215–225.

-

Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]

-

Musilek, K., Holas, O., Kuca, K., Jun, D., Dohnal, V., & Dolezal, M. (2007). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules (Basel, Switzerland), 12(2), 217–231. [Link]

-

Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 155(3), 219–229. [Link]

-

Zhang, X., & Tang, X. C. (2006). Huperzine A and ZT-1: novel and promising acetylcholinesterase inhibitors. Drug Development Research, 67(3), 215-225. [Link]

-

Nachon, F., Brazzolotto, X., Trovaslet, M., & Masson, P. (2013). Progress in the search for reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents. Chemico-Biological Interactions, 206(2), 240-250. [Link]

-

Worek, F., Thiermann, H., & Szinicz, L. (2004). Kinetic analysis of inhibition and reactivation of human acetylcholinesterase inhibited by different organophosphorus compounds. Journal of Applied Toxicology, 24(2), 123-129. [Link]

-

Taylor, P., & Radic, Z. (1994). The cholinesterases: from genes to proteins. Annual Review of Pharmacology and Toxicology, 34, 281-320. [Link]

-

Sok, D. E., Kim, S. Y., Kim, Y. B., & Lee, D. H. (2001). Inhibition of acetylcholinesterase by a series of novel carbamates. Journal of Medicinal Chemistry, 44(13), 2095-2103. [Link]

-

Komersová, A., Komers, K., & Čegan, A. (2007). In vitro Inhibition of Cholinesterases by Carbamates—A Kinetic Study. Zeitschrift für Naturforschung C, 62(5-6), 421-427. [Link]

Sources

- 1. Acetylcholinesterase Type V-S, lyophilized powder, main = 1,000units/mg protein 9000-81-1 [sigmaaldrich.com]

- 2. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate | 90870-20-5 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biological Activity of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

Abstract

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate belongs to the carbamate class of organic compounds, a group widely recognized for its diverse biological activities.[1] Carbamates are structurally versatile, allowing for modifications that can significantly alter their stability, pharmacokinetic properties, and biological targets.[1] This guide provides a comprehensive technical overview of the predicted biological activity of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, focusing on its primary hypothesized mechanism of action as a cholinesterase inhibitor. We present detailed, field-proven experimental workflows for the in vitro assessment of this activity and subsequent cytotoxicity profiling. This document is intended for researchers, scientists, and drug development professionals, offering a foundational framework for investigating the biological potential of this and similar novel carbamate compounds.

Introduction to N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate and the Carbamate Class

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is a specific derivative of carbamic acid. Its structure, featuring an N,N-disubstituted amine, an ester linkage, and a 4-nitrophenyl leaving group, is central to its predicted biological function. The carbamate functional group is a key pharmacophore in numerous approved drugs and agricultural agents, primarily due to its ability to act as a transition-state analog inhibitor of serine hydrolases.[1][2]

Chemical Structure and Properties:

-

Chemical Name: N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

-

CAS Number: 90870-20-5[3]

-

Molecular Formula: C10H12N2O4[3]

-

Molecular Weight: 224.216 g/mol [3]

-

Solubility: Soluble in chloroform, dichloromethane, and methanol.[3]

The synthesis of this compound can be achieved through several routes, most commonly via a nucleophilic substitution reaction between 4-nitrophenol and ethyl methylcarbamoyl chloride.[4] This method offers a straightforward approach to obtaining the target molecule with good yield.[4]

The Primary Hypothesized Mechanism of Action: Cholinesterase Inhibition

The structural features of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate strongly suggest that its primary biological target is acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh).[2][5] The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[6] This mechanism is the basis for the action of many carbamate insecticides and therapeutic agents for conditions like Alzheimer's disease and myasthenia gravis.[2][7][8]

The Carbamylation Reaction:

The inhibitory process involves the carbamylation of a critical serine residue within the AChE active site. The carbamate acts as a substrate for the enzyme, similar to acetylcholine.[9] The 4-nitrophenyl group serves as an effective leaving group, facilitating the transfer of the N-ethyl-N-methylcarbamoyl moiety to the serine hydroxyl group. This forms a stable, covalent carbamoyl-enzyme complex.[10]

Unlike the effectively irreversible phosphorylation caused by organophosphates, the carbamylation of AChE is a slowly reversible process.[8][9] The carbamoylated enzyme undergoes slow hydrolysis, eventually regenerating the active enzyme. The rate of this decarbamylation determines the duration of inhibition and, consequently, the compound's biological effect and toxicity profile. This "pseudo-irreversible" inhibition is a hallmark of most carbamate inhibitors.[11][12][13]

Experimental Workflow for Assessing Biological Activity

A logical, tiered approach is essential for characterizing the biological activity of a novel compound. The primary investigation should focus on confirming the hypothesized mechanism of action, followed by a broader assessment of its effects on cell health.

In Vitro Acetylcholinesterase Inhibition Assay

The foundational experiment is to quantify the compound's ability to inhibit AChE. The most widely accepted method is the spectrophotometric assay developed by Ellman, which is reliable, rapid, and suitable for high-throughput screening.[7][14][15]

Causality Behind Experimental Choices:

-

Assay Principle: This colorimetric assay measures the activity of AChE by detecting the product of a reaction between a thiocholine substrate and a chromogen.[7] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[7] Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[7] The rate of color formation is directly proportional to AChE activity. An inhibitor will reduce this rate.

-

Why Ellman's Method? It is the standard, validated method for assessing AChE inhibition, providing a robust and reproducible system for determining key inhibitory parameters like the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[16][17][18][19]

Detailed Experimental Protocol: AChE Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

-

AChE Solution: Prepare a stock solution of Acetylcholinesterase (e.g., from Electrophorus electricus) in Assay Buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.

-

DTNB Solution: Prepare a 10 mM solution of DTNB in Assay Buffer.

-

Substrate Solution (ATCh): Prepare a 15 mM solution of acetylthiocholine iodide in deionized water.[20]

-

Test Compound: Prepare a stock solution of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

50 µL of Assay Buffer.

-

25 µL of the Test Compound dilution (or vehicle for control wells).

-

25 µL of AChE solution.

-

50 µL of DTNB solution.[7]

-

-

Incubate the plate at 25°C for 5 minutes.[20]

-

Initiate the reaction by adding 25 µL of the ATCh substrate solution to all wells.[7]

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.[7]

-

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Data Presentation: AChE Inhibition

| Compound | Target Enzyme | IC50 (µM) [Hypothetical] |

| N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate | AChE | 5.5 |

| Rivastigmine (Positive Control) | AChE | 8.0 |

Cellular-Level Assessment: Cytotoxicity Profiling

Following the confirmation of enzyme inhibition, it is crucial to assess the compound's effect on whole, living cells. Cytotoxicity assays determine the concentration at which a compound becomes toxic to cells, providing a therapeutic window when compared to its enzyme-inhibiting potency. The MTT assay is a widely used, robust colorimetric method for this purpose.[21]

Causality Behind Experimental Choices:

-

Assay Principle: The MTT assay measures cell viability by quantifying the metabolic activity of mitochondrial dehydrogenases.[21] In viable cells, these enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[22] The amount of formazan produced, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[22]

-

Why MTT Assay? It is a reliable, high-throughput compatible method for assessing cell viability and generating dose-response curves for cytotoxicity (CC50 values). This provides a critical counterpoint to the IC50 data, allowing for an initial assessment of the compound's selectivity.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture and Seeding:

-

Culture a relevant cell line (e.g., a neuronal cell line like SH-SY5Y) under standard conditions.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[22]

-

-

Compound Treatment:

-

Prepare serial dilutions of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the test compound dilutions. Include vehicle-only wells as a 100% viability control and wells with no cells as a blank.

-

Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[22]

-

-

MTT Addition and Solubilization:

-

Add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.[23]

-

Incubate the plate for 1.5 to 4 hours at 37°C, allowing formazan crystals to form.[22][23]

-

Carefully remove the medium containing MTT.[24]

-

Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22][24]

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[24]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength between 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100

-

Plot the % Viability versus the logarithm of the compound concentration and fit the data to determine the CC50 value (the concentration that reduces cell viability by 50%).

-

Data Presentation: Cytotoxicity

| Compound | Cell Line | CC50 (µM) [Hypothetical] | Selectivity Index (CC50/IC50) |

| N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate | SH-SY5Y | 150 | 27.3 |

| Doxorubicin (Positive Control) | SH-SY5Y | 0.5 | N/A |

Interpreting Results and Future Directions

The initial characterization provides two critical data points: the IC50 for target engagement and the CC50 for general toxicity. The Selectivity Index (SI) , calculated as CC50/IC50, is a crucial first indicator of a compound's potential. A higher SI value is desirable, as it suggests that the compound inhibits its target enzyme at concentrations far below those that cause general cell death.

Based on the hypothetical data above, N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate shows potent AChE inhibition with moderate cytotoxicity, resulting in a favorable selectivity index.

Further investigations should include:

-

Enzyme Kinetics: Determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Ki).

-

Butyrylcholinesterase (BChE) Assay: Assess the compound's selectivity for AChE over the related enzyme BChE, which is important for predicting potential side effects.

-

In Vivo Studies: If in vitro data are promising, proceed to animal models to evaluate efficacy, pharmacokinetics, and safety.

Conclusion

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is a compound with a high probability of acting as a pseudo-irreversible inhibitor of acetylcholinesterase. The technical protocols outlined in this guide provide a robust, self-validating framework for confirming this biological activity and assessing its cytotoxic profile. By systematically determining its IC50 and CC50 values, researchers can make an informed initial assessment of its therapeutic or toxicological potential, paving the way for more advanced preclinical development.

References

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

-

Keeley, L. (2011). 7. Acetylcholinesterase and Insecticide Inhibition. YouTube. [Link]

-

Keeley, L. (2011). 9. Carbamate Insecticide Action. YouTube. [Link]

-

Koleva, II, et al. (2012). AChE activity assay by Ellman method. ResearchGate. [Link]

-

LookChem. N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. [Link]

-

MDPI. In Vitro and In Silico Evaluation of Cholinesterase Inhibition by Alkaloids Obtained from Branches of Abuta panurensis Eichler. [Link]

-

MDPI. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. [Link]

-

National Center for Biotechnology Information. Carbamate Toxicity. StatPearls. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays. Assay Guidance Manual. [Link]

-

National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]

-

protocols.io. (2023). MTT (Assay protocol). [Link]

-

ResearchGate. (2016). MTT Proliferation Assay Protocol. [Link]

-

SlideShare. (2016). Mode of action of carbamate.pptx. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Verma, R. S. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate|lookchem [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Mode of action of carbamate.pptx [slideshare.net]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. In Vitro and In Silico Evaluation of Cholinesterase Inhibition by Alkaloids Obtained from Branches of Abuta panurensis Eichler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders | PLOS One [journals.plos.org]

- 19. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates [mdpi.com]

- 20. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. MTT (Assay protocol [protocols.io]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to CAS 90870-20-5: Chemical Structure, Properties, and Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 90870-20-5, identified as N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. This document delves into its chemical structure, physicochemical properties, and detailed synthetic methodologies. Furthermore, it explores the compound's role as a versatile synthetic intermediate in various fields, including pharmaceuticals and agrochemicals, and its significance as a known impurity of the drug Rivastigmine. The guide also discusses its potential biological activities, drawing parallels with structurally similar carbamate derivatives.

Chemical Identity and Structure

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is an organic compound belonging to the carbamate class, characterized by a nitrophenyl group attached to a carbamate moiety.[1]

-

Systematic Name: (4-nitrophenyl) N-ethyl-N-methylcarbamate[1]

-

CAS Number: 90870-20-5[2]

-

Molecular Formula: C₁₀H₁₂N₂O₄[2]

-

Molecular Weight: 224.21 g/mol [2]

-

Synonyms: Ethylmethylcarbamic Acid 4-Nitrophenyl Ester, N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, Rivastigmine Impurity B.[1]

The structural formula, represented by the SMILES string CCN(C)C(=O)Oc1ccc(cc1)[O-], reveals a central carbamate functional group with ethyl and methyl substituents on the nitrogen atom.[1] This carbamate is ester-linked to a 4-nitrophenol. The presence of the electron-withdrawing nitro group on the phenyl ring is a key feature influencing the compound's reactivity and potential biological activity.

Physicochemical Properties

A summary of available and calculated physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

| Property | Value | Source |

| Appearance | Brown solid | LookChem |

| Solubility | Chloroform, Dichloromethane, Methanol | [3] |

| Polar Surface Area (PSA) | 75.36 Ų | [3] |

| LogP (calculated) | 2.56850 | [3] |

Synthesis and Reactivity

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is typically synthesized via nucleophilic substitution. Two primary routes have been described.

Synthesis from 4-Nitrophenol

This method involves the reaction of 4-nitrophenol with ethyl methylcarbamoyl chloride. The phenolic hydroxyl group of 4-nitrophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamoyl chloride.

Sources

An In-Depth Technical Guide to the Research Applications of 4-Nitrophenyl ethyl(methyl)carbamate

Foreword: Unveiling the Utility of a Versatile Carbamate

To the dedicated researcher, scientist, and drug development professional, this guide serves as a comprehensive technical exploration of 4-Nitrophenyl ethyl(methyl)carbamate. This molecule, while seemingly a simple organic compound, holds significant relevance in the realms of medicinal chemistry and organic synthesis. Its utility stems from the inherent reactivity of the carbamate functional group, modulated by the electronic properties of the 4-nitrophenyl leaving group. This document moves beyond a mere recitation of facts, aiming to provide a deeper understanding of the causality behind its applications, grounded in established scientific principles and methodologies. We will delve into its synthesis, its critical role as a cholinesterase inhibitor, its application in the synthesis of a key Alzheimer's medication, and its function as a strategic protecting group.

Core Molecular Attributes of 4-Nitrophenyl ethyl(methyl)carbamate

4-Nitrophenyl ethyl(methyl)carbamate is a carbamate derivative with the chemical formula C₁₀H₁₂N₂O₄. The presence of the electron-withdrawing nitro group on the phenyl ring is pivotal to its chemical reactivity, making the 4-nitrophenoxide a good leaving group. This characteristic is central to its function in both synthetic and biological contexts.

Table 1: Physicochemical Properties of 4-Nitrophenyl ethyl(methyl)carbamate

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |

| Molecular Weight | 224.21 g/mol | [1] |

| CAS Number | 90870-20-5 | [1] |

| Appearance | White to off-white solid | Inferred from typical carbamate properties |

| Solubility | Soluble in many organic solvents such as dichloromethane, ethyl acetate, and THF. | Inferred from synthesis protocols |

Synthesis of 4-Nitrophenyl ethyl(methyl)carbamate: A Practical Protocol

The most common and direct route to synthesizing 4-Nitrophenyl ethyl(methyl)carbamate involves the reaction of 4-nitrophenyl chloroformate with N-ethylmethylamin.[2] The chloroformate acts as an acylating agent, and the amine serves as the nucleophile.

Experimental Protocol: Synthesis of 4-Nitrophenyl ethyl(methyl)carbamate

Materials:

-

4-Nitrophenyl chloroformate

-

N-ethylmethylamin

-

Triethylamine (or another suitable base)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenyl chloroformate (1.0 eq) in anhydrous THF or DCM. Cool the solution to 0 °C using an ice bath.

-

Addition of Amine: In a separate flask, prepare a solution of N-ethylmethylamin (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.

-

Reaction: Slowly add the amine solution dropwise to the cooled solution of 4-nitrophenyl chloroformate with vigorous stirring. The triethylamine acts as a scavenger for the hydrochloric acid byproduct.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 4-Nitrophenyl ethyl(methyl)carbamate.

Diagram 1: Synthesis of 4-Nitrophenyl ethyl(methyl)carbamate

Caption: Reaction scheme for the synthesis of 4-Nitrophenyl ethyl(methyl)carbamate.

Application in Alzheimer's Disease Drug Synthesis: The Rivastigmine Connection

A paramount application of 4-Nitrophenyl ethyl(methyl)carbamate is its role as a key intermediate in the synthesis of Rivastigmine, a cholinesterase inhibitor used for the treatment of mild to moderate Alzheimer's disease.[2][3] Rivastigmine functions by reversibly inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of the neurotransmitter acetylcholine in the brain.[4]

The Chemistry of Rivastigmine Synthesis

In the synthesis of Rivastigmine, 4-Nitrophenyl ethyl(methyl)carbamate is not directly used. Instead, a related precursor, (S)-3-(1-(dimethylamino)ethyl)phenol, is activated, and then reacted with N-ethylmethylamine. However, an alternative patented method highlights the use of a carbamate intermediate. A process for making aminoalkylphenyl carbamates like rivastigmine involves the reaction of the phenolic precursor with an activating agent like bis(p-nitrophenyl)carbonate, followed by reaction with N-ethylmethylamine.[3] A related process involves the pre-synthesis of an N-ethyl-N-methyl-carbamoylating agent, where 4-nitrophenyl chloroformate is reacted with N-ethylmethylamin to form an active carbamate intermediate which then reacts with the phenolic component of what will become rivastigmine.[2]

Diagram 2: Conceptual Pathway for Rivastigmine Synthesis

Caption: Simplified workflow for the synthesis of Rivastigmine.

Cholinesterase Inhibition: Mechanism and a Standardized Assay Protocol

The carbamate moiety is a well-established pharmacophore for the inhibition of cholinesterases. Carbamates act as "pseudo-irreversible" or "slow-reversible" inhibitors. The mechanism involves the carbamoylation of a serine residue within the active site of the enzyme, rendering it inactive. This carbamylated enzyme is more stable than the acetylated enzyme formed during the hydrolysis of acetylcholine, but it can still be slowly hydrolyzed to regenerate the active enzyme.

Diagram 3: Mechanism of Cholinesterase Inhibition by Carbamates

Caption: Carbamoylation and slow regeneration of cholinesterase.

Experimental Protocol: The Ellman's Assay for Cholinesterase Inhibition

The Ellman's assay is a widely used, simple, and robust colorimetric method to measure cholinesterase activity and inhibition.[5][6] The assay relies on the hydrolysis of acetylthiocholine (ATCh) by the enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[5][6][7]

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

4-Nitrophenyl ethyl(methyl)carbamate (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the enzyme in phosphate buffer.

-

Prepare a stock solution of ATCh in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of 4-Nitrophenyl ethyl(methyl)carbamate in the appropriate solvent.

-

-

Assay Setup (in a 96-well plate):

-

To each well, add a specific volume of phosphate buffer.

-

Add a small volume of the inhibitor solution (or solvent for control wells).

-

Add the enzyme solution to each well and incubate for a set period (e.g., 15 minutes) at a controlled temperature to allow for inhibitor-enzyme interaction.

-

-

Initiation of Reaction:

-

Add the DTNB solution to all wells.

-

Add the ATCh solution to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.

-

Table 2: Typical Concentration Ranges for Ellman's Assay

| Reagent | Final Concentration in Well |

| Enzyme (AChE/BChE) | Varies depending on enzyme source and activity |

| ATCh | 0.1 - 1.0 mM |

| DTNB | 0.3 - 1.0 mM |

| Inhibitor | Serial dilutions (e.g., 1 nM to 100 µM) |

Application in Organic Synthesis: A Base-Labile Protecting Group

Beyond its role in medicinal chemistry, 4-nitrophenyl carbamates serve as effective base-labile protecting groups for amines in organic synthesis. The 4-nitrophenyl group activates the carbamate carbonyl, making it susceptible to cleavage under mild basic conditions, while remaining stable in acidic and neutral environments.[2] This orthogonality is highly valuable in multi-step syntheses of complex molecules.[2]

Mechanism of Deprotection

The deprotection is typically achieved through hydrolysis in a basic medium (pH > 12 is most effective).[2] The hydroxide ion attacks the carbonyl carbon, leading to the release of the free amine and the 4-nitrophenolate ion, which is distinctly yellow, allowing for easy colorimetric monitoring of the deprotection progress.[2]

Diagram 4: Deprotection of a 4-Nitrophenyl Carbamate Protected Amine

Caption: Base-catalyzed deprotection of a 4-nitrophenyl carbamate.

Experimental Protocol: Deprotection of a 4-Nitrophenyl Carbamate

Materials:

-

4-Nitrophenyl carbamate-protected compound

-

A suitable solvent (e.g., methanol, THF)

-

A base (e.g., aqueous sodium hydroxide, potassium carbonate in methanol)

-

Standard workup reagents (e.g., water, organic solvent for extraction, brine)

Procedure:

-

Dissolution: Dissolve the 4-nitrophenyl carbamate-protected compound in a suitable solvent.

-

Addition of Base: Add the basic solution to the reaction mixture. The reaction is often rapid at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed. The appearance of a yellow color indicates the release of the 4-nitrophenolate.

-

Workup: Neutralize the reaction mixture with a mild acid (e.g., dilute HCl) and extract the deprotected amine with an appropriate organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate to obtain the crude product, which can be further purified if necessary.

Conclusion: A Versatile Tool in the Researcher's Arsenal

4-Nitrophenyl ethyl(methyl)carbamate, and the broader class of 4-nitrophenyl carbamates, represent a confluence of reactivity and stability that makes them invaluable in both the synthesis of complex molecules and the modulation of biological systems. From its foundational role in the construction of a vital therapeutic for Alzheimer's disease to its utility as a precisely cleavable protecting group, this compound exemplifies how a deep understanding of chemical principles can be leveraged to address significant challenges in science and medicine. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile chemical entity in their own investigations.

References

- Process for making aminoalkylphenyl carbamates and intermediates therefor. US7531684B2.

-

Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Available at: [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega. Available at: [Link]

-

Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Available at: [Link]

-

4-Nitrophenyl ethylcarbamate. PubChem. Available at: [Link]

-

4-Nitrophenyl ethyl(methyl)carbamate. Pharmaffiliates. Available at: [Link]

-

Long-term neurobehavioral effects of mild poisonings with organophosphate and n-methyl carbamate pesticides among banana workers. PubMed. Available at: [Link]

-

Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. Available at: [Link]

-

New findings about Ellman's method to determine cholinesterase activity. PubMed. Available at: [Link]

-

Hydrolysis of bis(4-nitrophenyl) carbonate and the general base catalyzed hydrolysis of o-(4-nitrophenylene) carbonate. The Journal of Organic Chemistry. Available at: [Link]

-

Discovery of carbamate degrading enzymes by functional metagenomics. PMC. Available at: [Link]

-

New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. Available at: [Link]

- Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate. Google Patents.

-

Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. Der Pharma Chemica. Available at: [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

-

Ellman Esterase Assay Protocol. Scribd. Available at: [Link]

-

Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. Asian Journal of Chemistry. Available at: [Link]

-

Isocyanic acid, p-nitrophenyl ester. Organic Syntheses. Available at: [Link]

-

Kinetics of Carbamate Formation and Breakdown. ResearchGate. Available at: [Link]

-

Methyl carbamate – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. MDPI. Available at: [Link]

-

Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoil. Canadian Journal of Chemistry. Available at: [Link]

-

Progress in enzyme inhibition based detection of pesticides. PMC. Available at: [Link]

-

3-Nitrophenyl ethyl(methyl)carbamate. PubChem. Available at: [Link]

-

Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties. PubMed Central. Available at: [Link]

Sources

- 1. Fluorescence-based sensing of p-nitrophenol and p-nitrophenyl substituent organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emerginginvestigators.org [emerginginvestigators.org]

A Comprehensive Technical Guide to the Synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

Introduction: The Significance of a Versatile Carbamate

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, a molecule with the CAS number 90870-20-5, is a carbamate derivative of significant interest in various chemical and biomedical fields.[1] Its structure, featuring a 4-nitrophenyl leaving group, makes it a valuable reagent in organic synthesis for the introduction of the N-ethyl-N-methylcarbamoyl moiety.[1] This functional group is a key component in a range of biologically active molecules. A notable application of its close analog, N-ethyl-N-methylcarbamoyl chloride, is in the synthesis of Rivastigmine, a leading therapeutic for Alzheimer's disease, highlighting the pharmaceutical relevance of this chemical class.[2] Research has also pointed towards the potential antimicrobial and antioxidant properties of related carbamate compounds.[3] This guide provides an in-depth exploration of the primary synthetic pathways to N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, focusing on the underlying chemical principles, detailed experimental protocols, and methods for ensuring product purity and structural integrity.

Physicochemical Properties

A foundational understanding of the target molecule's properties is essential for its successful synthesis and handling.

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂O₄ |

| Molecular Weight | 224.216 g/mol [1] |

| Appearance | Yellow oil[3] |

| Solubility | Chloroform, Dichloromethane, Methanol[1] |

| LogP | 2.56850[1] |

Synthetic Strategies: A Comparative Analysis

The synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate can be approached through several methodologies. The most prevalent and well-documented route involves a two-step process: the synthesis of the key intermediate, N-Ethyl-N-methylcarbamoyl chloride, followed by its reaction with 4-nitrophenol. An alternative one-pot approach utilizing bis(4-nitrophenyl)carbonate also presents a viable, albeit less direct, pathway.

Part I: Synthesis of the Key Intermediate: N-Ethyl-N-methylcarbamoyl Chloride

The traditional synthesis of carbamoyl chlorides often involves the use of highly toxic phosgene gas. A significantly safer and more accessible laboratory-scale method employs triphosgene, a solid phosgene equivalent, in conjunction with the corresponding secondary amine.

Reaction Mechanism:

The synthesis of N-Ethyl-N-methylcarbamoyl chloride from N-ethyl-N-methyl-amine and triphosgene is a nucleophilic substitution reaction. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbons of triphosgene. An inorganic base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The use of an inorganic base like sodium bicarbonate has been shown to be superior to organic bases such as triethylamine, leading to higher purity and yield by minimizing urea formation as a side product.[4]

Caption: Synthesis of N-Ethyl-N-methylcarbamoyl chloride.

Optimized Protocol for N-Ethyl-N-methylcarbamoyl Chloride Synthesis:

This protocol is adapted from established procedures for the safe and high-yield synthesis of carbamoyl chlorides using triphosgene.[4][5]

Materials:

-

N-ethyl-N-methyl-amine

-

Triphosgene

-

Sodium bicarbonate (or other inorganic base)

-

Dichloromethane (or Toluene)

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, add the chosen solvent (e.g., dichloromethane).

-

Cool the flask to 0°C in an ice bath.

-

Carefully add triphosgene to the solvent in portions.

-

In a separate vessel, prepare a solution of N-ethyl-N-methyl-amine in the same solvent.

-

Slowly add the N-ethyl-N-methyl-amine solution to the triphosgene mixture, maintaining the temperature between 0-5°C.

-

Add the inorganic base (e.g., sodium bicarbonate) to the reaction mixture.

-

Allow the reaction to stir at 0-5°C for several hours (e.g., 12 hours) until completion, which can be monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture can be filtered to remove the salt byproducts. The filtrate, containing the N-Ethyl-N-methylcarbamoyl chloride, can often be used directly in the next step without extensive purification. Yields for this process are consistently reported to be greater than 98%.[4]

Safety Considerations: N-Ethyl-N-methylcarbamoyl chloride is a reactive and hazardous chemical. It is harmful if swallowed, causes skin irritation and serious eye damage, and may cause an allergic skin reaction.[6] It is also corrosive to metals.[6] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Part II: Synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

With the carbamoyl chloride in hand, the final step is the formation of the target carbamate through reaction with 4-nitrophenol.

Reaction Mechanism:

This reaction is a classic nucleophilic acyl substitution.[2] The oxygen atom of 4-nitrophenol, facilitated by a base, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the N-ethyl-N-methylcarbamoyl chloride. The chloride ion is subsequently eliminated as a leaving group, forming the carbamate product. The base, typically an organic amine like triethylamine, is essential to deprotonate the 4-nitrophenol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.[3]

Caption: Synthesis of the target carbamate.

Detailed Experimental Protocol:

The following protocol provides a reliable method for the synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate with a reported yield of approximately 76-78%.[3]

Materials:

-

N-Ethyl-N-methylcarbamoyl chloride (from Part I or commercial source)

-

4-Nitrophenol

-

Triethylamine

-

Dry N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexanes

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Under an argon or nitrogen atmosphere, dissolve N-Ethylmethylamine (1 equivalent) in dry DMF or THF.

-

Add triethylamine (3 equivalents) followed by 4-Nitrophenyl chloroformate (1.5 equivalents) at room temperature.

-

Stir the reaction mixture for approximately 2 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product into ethyl acetate.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate).

-

The final product is typically obtained as a yellow oil with a yield of around 76%.[3]

Catalytic Enhancements: The Role of Lewis Acids

For less reactive alcohols or to potentially improve reaction conditions, Lewis acid catalysis can be employed. Zinc chloride (ZnCl₂) has been demonstrated as an effective catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols.[7][8] The plausible mechanism involves the coordination of the Lewis acidic zinc chloride to the carbonyl oxygen of the carbamoyl chloride, increasing its electrophilicity and activating it for nucleophilic attack by the alcohol.[2] This approach is particularly useful for a broad range of substrates, including both aromatic and aliphatic alcohols, and is chemoselective, tolerating other functional groups.[7][8]

Structural Validation and Purity Assessment

Ensuring the identity and purity of the synthesized N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation and identification of key functional groups. | (300 MHz, CDCl₃): δ ~8.18–8.21 (m, 2H, aromatic protons ortho to NO₂), δ ~7.25–7.29 (m, 2H, aromatic protons meta to NO₂), δ ~3.37–3.46 (m, 2H, N-CH₂), δ ~3.05/2.97 (s, 3H, N-CH₃ rotamers), δ ~1.17–1.22 (m, 3H, CH₃ of ethyl group).[3] |

| ¹³C NMR | Confirmation of the carbon skeleton. | Expected signals for the aromatic carbons, the carbonyl carbon, and the aliphatic carbons of the ethyl and methyl groups. |

| HPLC | Purity assessment and quantification of impurities. | A C18 column with UV detection (e.g., at 254 nm) can be used. A single major peak corresponding to the product should be observed. |

| Elemental Analysis | Verification of the elemental composition. | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated theoretical values. |

Conclusion: A Robust and Verifiable Synthetic Pathway

The synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is a well-established process that can be performed safely and efficiently in a laboratory setting. The two-step approach, commencing with the triphosgene-mediated synthesis of N-Ethyl-N-methylcarbamoyl chloride followed by its reaction with 4-nitrophenol, offers a reliable and high-yielding route. The use of triphosgene mitigates the significant hazards associated with phosgene gas, and the reaction conditions are amenable to standard laboratory equipment. For challenging substrates, Lewis acid catalysis presents a powerful alternative. Rigorous analytical characterization using NMR, HPLC, and elemental analysis is crucial to validate the structure and purity of the final product, ensuring its suitability for downstream applications in research and development.

References

-

Varjosaari, S. E., Suating, P., & Adler, M. J. (2016). A Simple, Versatile, One-Pot Procedure for the Synthesis of Substituted O-Aryl Carbamates. Synthesis, 48(01), 43-47. [Link]

-

Gayke, M., Hirapara, N., Narode, H., & Yadav, J. S. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega, 7(39), 35195–35205. [Link]

-

Gayke, M., Hirapara, N., Narode, H., & Yadav, J. S. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega. [Link]

-

Varjosaari, S. E., Suating, P., & Adler, M. J. (2016). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

-

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. LookChem. [Link]

-

Pop, A., Găină, L., & Silberg, I. A. (2009). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Molecules, 14(12), 5153–5159. [Link]

- Synthesis method of N-ethyl-N-methyl amido formyl chloride.

- Novel process.

Sources

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. WO2007080430A1 - Novel process - Google Patents [patents.google.com]

- 5. CN102503858A - Synthesis method of N-ethyl-N-methyl amido formyl chloride - Google Patents [patents.google.com]

- 6. biosynth.com [biosynth.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]

The Vanguard of Neuroprotection: A Technical Guide to N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases represent a burgeoning global health crisis, demanding innovative therapeutic strategies that transcend symptomatic relief to offer genuine neuroprotection. This technical guide delves into the promising, yet underexplored, class of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate derivatives as potential neuroprotective agents. Synthesizing current research, this document provides a comprehensive framework for the synthesis, characterization, and evaluation of these compounds. We will explore their putative mechanisms of action, focusing on the dual role of cholinesterase inhibition and the modulation of critical cell survival and death pathways. This guide is designed to empower researchers with the foundational knowledge and detailed methodologies required to rigorously investigate the therapeutic potential of these carbamate derivatives in the context of neurodegeneration.

Introduction: The Rationale for Carbamate Derivatives in Neuroprotection

The landscape of neurodegenerative disease treatment is largely dominated by therapies that manage symptoms, with a conspicuous absence of agents that halt or reverse the underlying neuronal loss. Carbamates, a class of organic compounds, have a well-established history in medicine, most notably as cholinesterase inhibitors for the treatment of Alzheimer's disease.[1][2] Their primary mechanism of action involves the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] This inhibition leads to increased acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is often impaired in conditions like Alzheimer's disease.[4]

Beyond this symptomatic relief, there is emerging evidence that cholinesterase inhibitors may possess inherent neuroprotective properties.[5] This guide focuses on a specific subclass of carbamates, the N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate derivatives, as a platform for developing novel neuroprotective agents. While direct and extensive research on this specific parent compound is nascent, related carbamate derivatives have shown promise in upregulating anti-apoptotic proteins, such as Bcl-2, and inducing autophagy, a cellular process critical for clearing damaged components.[5]

The 4-nitrophenyl moiety, while a known component in some toxic compounds that can induce oxidative stress,[6] presents an intriguing therapeutic design challenge. The central hypothesis is that the carbamate functional group can be chemically tailored to not only counteract any potential pro-apoptotic effects of the nitrophenyl group but also to confer potent neuroprotective activities. This guide provides the scientific and methodological underpinning to explore this hypothesis.

Synthesis and Characterization of N-Aryl Carbamate Derivatives

The synthesis of N-aryl carbamates can be achieved through several established chemical routes. A common and effective method involves the reaction of an appropriate phenol with an isocyanate. For the synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate and its derivatives, a versatile approach is the reaction of 4-nitrophenol with N-ethyl-N-methylcarbamoyl chloride.

Alternatively, greener synthesis protocols are gaining traction. One such method involves a one-pot reaction of a carbonylimidazolide in an aqueous medium with a nucleophile, which can efficiently produce carbamates without the need for an inert atmosphere.[7] Another innovative approach utilizes the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate in the presence of an alcohol.[8]

General Synthetic Protocol (Illustrative Example):

A detailed, step-by-step protocol for a laboratory-scale synthesis is provided below.

Protocol 2.1: Synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

| Step | Procedure | Rationale |

| 1 | In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-nitrophenol (1 equivalent) in anhydrous tetrahydrofuran (THF). | The use of an inert atmosphere prevents unwanted side reactions with atmospheric moisture and oxygen. Anhydrous THF is a suitable solvent for this reaction. |

| 2 | Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature. | Triethylamine acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. |

| 3 | Slowly add a solution of N-ethyl-N-methylcarbamoyl chloride (1 equivalent) in anhydrous THF to the reaction mixture. | The slow addition helps to control the reaction temperature, as the reaction can be exothermic. |

| 4 | Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). | The reaction time can vary depending on the specific substrates. TLC is a simple and effective method for monitoring the consumption of starting materials and the formation of the product. |

| 5 | Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. | The salt is a byproduct of the reaction and is insoluble in THF. |

| 6 | Evaporate the solvent from the filtrate under reduced pressure. | This isolates the crude product. |

| 7 | Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). | Column chromatography is a standard technique for purifying organic compounds based on their polarity. |

| 8 | Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. | Spectroscopic analysis is essential to verify the chemical structure and purity of the synthesized compound. |

In Vitro Evaluation of Neuroprotective Effects

A critical step in the drug discovery pipeline is the in vitro assessment of the biological activity of newly synthesized compounds. For neuroprotective agents, this involves using cellular models of neurodegeneration to evaluate the compound's ability to protect neurons from various insults.

Cellular Models of Neurodegeneration

The choice of a cellular model is crucial and should reflect the specific aspects of the neurodegenerative disease being studied. Common models include:

-

Immortalized neuronal cell lines (e.g., SH-SY5Y, PC12): These are easy to culture and provide a reproducible system for initial screening.

-

Primary neuronal cultures: These are derived from rodent brains and more closely mimic the in vivo environment but are more challenging to maintain.

-

Induced pluripotent stem cell (iPSC)-derived neurons: These can be generated from patient samples and offer a human-relevant model for studying disease mechanisms and testing therapeutics.[5]

Assessment of Neuronal Viability

A primary endpoint for neuroprotection is the preservation of neuronal viability in the face of a toxic challenge. The MTT assay is a widely used colorimetric method for this purpose.

Protocol 3.1: MTT Assay for Neuronal Viability

| Step | Procedure | Rationale |

| 1 | Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours. | Proper cell density is crucial for obtaining reliable and reproducible results. |

| 2 | Treat the cells with various concentrations of the N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate derivative for a specified pre-incubation period (e.g., 2 hours). | This allows the compound to enter the cells and exert its potential protective effects. |

| 3 | Induce neurotoxicity by adding a known neurotoxin (e.g., glutamate, hydrogen peroxide, or amyloid-beta oligomers) to the cell culture medium. Include appropriate controls (untreated cells, cells treated with only the neurotoxin, and cells treated with only the carbamate derivative). | The choice of neurotoxin should be relevant to the neurodegenerative disease being modeled. |

| 4 | Incubate the plate for the desired duration of the toxic insult (e.g., 24 hours). | |

| 5 | Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. | MTT is a yellow tetrazolium salt. |

| 6 | Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9] | Metabolically active cells contain mitochondrial dehydrogenases that reduce MTT to purple formazan crystals. |

| 7 | Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well.[10] | This dissolves the formazan crystals. |

| 8 | Gently shake the plate for 10 minutes to ensure complete dissolution of the formazan. | |

| 9 | Measure the absorbance of each well at 570 nm using a microplate reader.[9] | The absorbance is directly proportional to the number of viable cells. |

| 10 | Calculate the percentage of cell viability relative to the untreated control. |

Quantification of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in many neurodegenerative diseases. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a sensitive method for detecting DNA fragmentation, a hallmark of apoptosis.

Protocol 3.2: TUNEL Assay for Apoptosis

| Step | Procedure | Rationale |

| 1 | Culture and treat neuronal cells on coverslips or in a 96-well plate as described for the MTT assay. | |

| 2 | Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. | Fixation preserves the cellular morphology and DNA. |

| 3 | Wash the cells three times with PBS. | |

| 4 | Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice. | Permeabilization allows the TUNEL reaction components to enter the cells and access the nucleus. |

| 5 | Wash the cells twice with PBS. | |

| 6 | Incubate the cells with the TUNEL reaction mixture, containing TdT and fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber, protected from light.[11] | TdT catalyzes the addition of the labeled dUTP to the 3'-OH ends of fragmented DNA. |

| 7 | Wash the cells three times with PBS. | |

| 8 | Counterstain the cell nuclei with a DNA-binding dye such as DAPI or Hoechst. | This allows for the visualization of all cell nuclei. |

| 9 | Mount the coverslips onto microscope slides or image the 96-well plate using a fluorescence microscope. | |

| 10 | Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells (DAPI/Hoechst-positive). |

Measurement of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a common pathological feature of neurodegenerative diseases.

Protocol 3.3: Measurement of Intracellular ROS

| Step | Procedure | Rationale |

| 1 | Culture and treat neuronal cells in a 96-well plate as previously described. | |

| 2 | After the treatment period, remove the culture medium and wash the cells with warm PBS. | |

| 3 | Add a solution of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) in PBS to each well.[12] | H2DCFDA is a cell-permeable, non-fluorescent probe. |

| 4 | Incubate the plate for 30 minutes at 37°C in the dark.[12] | Intracellular esterases cleave the acetate groups, trapping the non-fluorescent H2DCF inside the cells. |

| 5 | Wash the cells twice with PBS to remove excess probe. | |

| 6 | Add fresh PBS or a suitable buffer to each well. | |

| 7 | Measure the fluorescence intensity of each well using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. | In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13] |

| 8 | Normalize the fluorescence intensity to the number of cells (e.g., by performing a parallel viability assay). | This accounts for any differences in cell number between wells. |

Elucidating the Mechanism of Action

A thorough investigation of a drug candidate's mechanism of action is paramount. For N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate derivatives, two key areas of inquiry are their effects on cholinesterase activity and their modulation of intracellular signaling pathways.

Cholinesterase Inhibition Assay

The Ellman's method is a classic and reliable colorimetric assay for measuring AChE activity.

Protocol 4.1: Ellman's Method for AChE Activity

| Step | Procedure | Rationale |

| 1 | Prepare a reaction mixture containing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0). | DTNB is the chromogenic reagent. |

| 2 | Add a source of AChE (e.g., purified enzyme or a cell lysate) to the reaction mixture. | |

| 3 | Add the N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate derivative at various concentrations to the wells of a 96-well plate. Include a control with no inhibitor. | |

| 4 | Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes). | This allows the inhibitor to bind to the enzyme. |

| 5 | Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).[14] | AChE hydrolyzes ATCI to thiocholine and acetate. |

| 6 | Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.[7] | Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which absorbs light at 412 nm. The rate of color formation is proportional to the AChE activity. |

| 7 | Calculate the percentage of AChE inhibition for each concentration of the carbamate derivative. | |

| 8 | Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). |

Investigating Cell Survival and Death Pathways

As previously mentioned, related carbamates have been implicated in the upregulation of the anti-apoptotic protein Bcl-2 and the induction of autophagy.[5] These pathways are critical targets for neuroprotective interventions.

Investigative Approaches:

-

Western Blotting: This technique can be used to quantify the expression levels of key proteins in the apoptosis and autophagy pathways. Antibodies against Bcl-2, Bax (a pro-apoptotic protein), and LC3-II (a marker of autophagosome formation) can be used to assess the effects of the carbamate derivatives on these pathways.

-

Immunocytochemistry: This method allows for the visualization of the subcellular localization of these proteins, providing further insights into their function.

-

Gene Expression Analysis (RT-qPCR): This can be used to determine if the carbamate derivatives are altering the transcription of genes involved in apoptosis and autophagy.

Hypothesized Signaling Pathway:

The following diagram illustrates a potential signaling pathway through which N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate derivatives may exert their neuroprotective effects.

Caption: Proposed neuroprotective mechanism of carbamate derivatives.

Data Presentation and Interpretation

The quantitative data generated from the in vitro assays should be presented in a clear and concise manner. Tables are an effective way to summarize and compare results.

Table 1: Hypothetical Neuroprotective Effects of a Carbamate Derivative

| Concentration (µM) | Neuronal Viability (% of Control) | Apoptotic Cells (% of Total) | Relative ROS Levels | AChE Inhibition (%) |

| 0.1 | 95 ± 5 | 8 ± 2 | 1.1 ± 0.1 | 15 ± 3 |

| 1 | 88 ± 6 | 15 ± 3 | 0.9 ± 0.1 | 45 ± 5 |

| 10 | 75 ± 7 | 25 ± 4 | 0.7 ± 0.05 | 85 ± 4 |

| Neurotoxin Only | 50 ± 5 | 40 ± 5 | 2.5 ± 0.3 | N/A |

Future Directions and Conclusion

The exploration of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate derivatives as neuroprotective agents is a promising avenue of research. The methodologies outlined in this guide provide a robust framework for their synthesis, in vitro evaluation, and mechanistic elucidation. Future studies should focus on:

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing a library of derivatives to identify the chemical modifications that enhance neuroprotective efficacy and reduce potential toxicity.

-

In vivo studies: Validating the in vitro findings in animal models of neurodegenerative diseases to assess their therapeutic potential in a more complex biological system.

-

Blood-brain barrier permeability: Investigating the ability of these compounds to cross the blood-brain barrier, a critical requirement for any centrally acting therapeutic agent.

References

-

Jiang, M., et al. (2017). Inhibition of autophagy aggravated 4-nitrophenol-induced oxidative stress and apoptosis in NHPrE1 human normal prostate epithelial progenitor cells. PubMed. Retrieved from [Link]

-